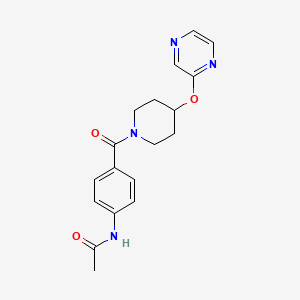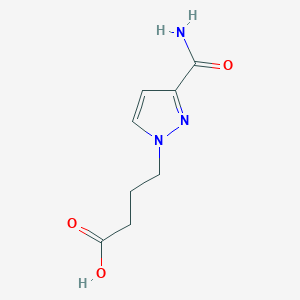![molecular formula C22H17N3O3 B2892638 N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-03-6](/img/structure/B2892638.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic molecule that contains a benzimidazole moiety, a benzodioxine moiety, and a carboxamide group . Benzimidazole derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzimidazole and benzodioxine moieties . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzimidazole derivatives generally have good stability and are soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
PARP Inhibitors for Cancer Therapy
Compounds similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been optimized for their potency as poly(ADP-ribose) polymerase (PARP) inhibitors, showcasing significant efficacy in cancer treatment. One such compound, identified as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), demonstrated exceptional potency against the PARP-1 enzyme, indicating its potential for oral bioavailability and tumor distribution, thereby enhancing in vivo efficacy in cancer models (Penning et al., 2010).
Antimicrobial and Antioxidant Properties
A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide was synthesized and shown to possess promising antimicrobial activity against various microorganisms, as well as significant antioxidant properties. This suggests their potential application in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Anticancer Activity
Carboxamide derivatives of benzimidazole and related scaffolds have been explored for their cytotoxic activity. These studies aim to understand how variations in the molecular structure affect their biological activity against cancer cells. For instance, certain carboxamide derivatives showed significant cytotoxicity in a panel of cell lines, providing insights into structure-activity relationships critical for designing more potent anticancer agents (Deady et al., 2000).
Photophysical Properties and Material Science Applications
The synthesis and photophysical characterization of excited-state intramolecular proton transfer (ESIPT)-inspired 2-substituted benzimidazole derivatives highlight their potential applications in material science, particularly in creating fluorescent materials with specific absorption-emission properties. These compounds' thermal stability further underscores their suitability for various material science applications (Padalkar et al., 2011).
Ethylene Polymerization Catalysts
Research into half-titanocene chlorides featuring benzimidazolyl-N-phenylquinoline-8-carboxamide ligands has opened new avenues in polymer chemistry. These catalysts exhibit high activity in ethylene polymerization and copolymerization, indicating their importance in developing polymeric materials (Sun et al., 2010).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds containing the imidazole moiety, which is structurally similar to the benzimidazole moiety in the given compound, have been known to exhibit a broad range of biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Compounds containing the benzimidazole moiety have been known to interact with various biological targets, leading to a wide range of biological activities .
Biochemical Pathways
Compounds containing the benzimidazole moiety have been known to affect various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
It is known that the compound is a solid , which could potentially impact its bioavailability.
Result of Action
Compounds containing the benzimidazole moiety have been known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the compound is a solid , which could potentially impact its stability under various environmental conditions.
Biochemische Analyse
Biochemical Properties
It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is proposed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(14-9-10-19-20(13-14)28-12-11-27-19)25-16-6-2-1-5-15(16)21-23-17-7-3-4-8-18(17)24-21/h1-10,13H,11-12H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMDOCOAWGHKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2892561.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2892567.png)
![[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2892568.png)
![N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide](/img/structure/B2892569.png)

![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)
![N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide](/img/structure/B2892572.png)


